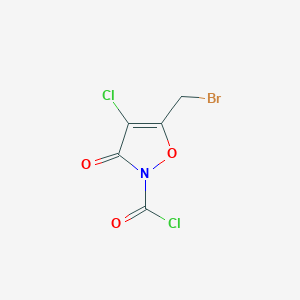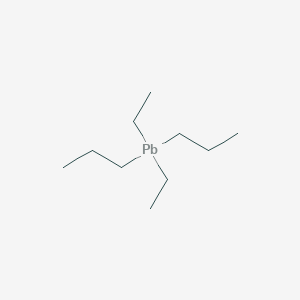
Diethyl(dipropyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
PbCl4+2C2H5MgBr+2C3H7MgBr→Pb(C2H5)2(C3H7)2+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.
Reduction: Reduction reactions can convert this compound to lead(II) compounds.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and alkyl radicals.
Reduction: Lead(II) compounds and corresponding alkyl groups.
Substitution: New organolead compounds with different functional groups.
科学研究应用
Diethyl(dipropyl)plumbane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups.
Tetramethyllead: An organolead compound with four methyl groups.
Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.
Uniqueness
Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds
属性
CAS 编号 |
3440-77-5 |
|---|---|
分子式 |
C10H24Pb |
分子量 |
351 g/mol |
IUPAC 名称 |
diethyl(dipropyl)plumbane |
InChI |
InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3; |
InChI 键 |
BBCKAZXYKNZQGS-UHFFFAOYSA-N |
规范 SMILES |
CCC[Pb](CC)(CC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



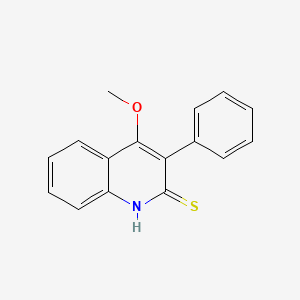
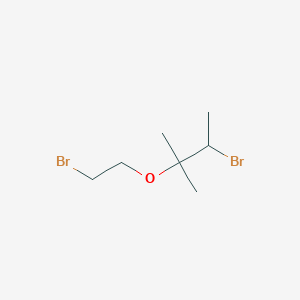


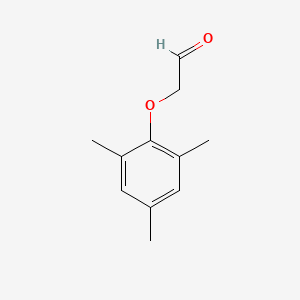


![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

